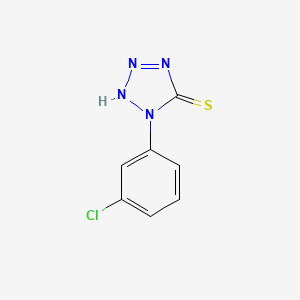

1-(3-chlorophenyl)-1H-tetrazole-5-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIAYRLZLPUWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=S)N=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 3 Chlorophenyl 1h Tetrazole 5 Thiol and Its Derivatives

Classical and Modern Approaches to Tetrazole Ring Formation

The formation of the tetrazole ring is the cornerstone of synthesizing these compounds. Over the years, several reliable methods have been established, with ongoing research focused on developing more efficient and environmentally benign protocols.

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the tetrazole ring. wikipedia.org This reaction typically involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of tetrazole synthesis, this often entails the reaction of an azide (B81097) with a nitrile. nih.govnih.gov This specific type of 1,3-dipolar cycloaddition is also known as the Huisgen cycloaddition. wikipedia.org

The reaction between an organic azide and a nitrile is a well-established method for the synthesis of 1,5-disubstituted tetrazoles. nih.gov Theoretical calculations suggest that this reaction proceeds through a concerted [2+3] cycloaddition mechanism. acs.org The regioselectivity of this reaction is generally high, leading predominantly to the 1,5-disubstituted product. acs.org

Recent advancements in this area focus on the use of catalysts to improve reaction rates and yields. For instance, silica (B1680970) sulfuric acid has been employed as an efficient and reusable catalyst for the [3+2] cycloaddition of nitriles and sodium azide, affording 5-substituted 1H-tetrazoles in high yields. nih.gov Photoinduced 1,3-dipolar cycloaddition reactions of diaryltetrazoles with alkenes have also been explored, offering a bioorthogonal approach to tetrazole synthesis. nih.gov

A notable application of this methodology is the synthesis of 5-sulfonyl tetrazoles from azides and sulfonyl cyanides, which proceeds via a Huisgen 1,3-dipolar cycloaddition, a reaction often categorized under the umbrella of "click chemistry". researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions in Tetrazole Synthesis

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference(s) |

| Sodium Azide | Aryl Nitrile | Silica Sulfuric Acid, DMF, reflux | 5-Aryl-1H-tetrazole | nih.gov |

| Organic Azide | Nitrile | Heat | 1,5-Disubstituted tetrazole | nih.gov |

| Diaryltetrazole | Alkene | Photoirradiation | Pyrazoline cycloadduct | nih.gov |

| Azide | Sulfonyl Cyanide | Click Chemistry Conditions | 5-Sulfonyl tetrazole | researchgate.net |

Multicomponent reactions (MCRs) have emerged as a highly efficient approach for the synthesis of complex molecules, including tetrazole derivatives, in a single step from three or more starting materials. nih.govacs.orgrug.nl This strategy is advantageous due to its atom economy, reduced number of purification steps, and the ability to generate diverse molecular scaffolds. nih.gov

The Ugi-azide reaction is a prominent example of an MCR used for tetrazole synthesis. nih.gov This reaction typically involves an isocyanide, an aldehyde or ketone, an amine, and an azide source to produce 1,5-disubstituted tetrazoles. The use of hydrazoic acid in place of a carboxylic acid in the Ugi reaction was a significant development in this field. nih.gov

More recent developments have focused on microwave-accelerated, three-component reactions of an amine, a carboxylic acid derivative, and an azide source to construct the 1,5-disubstituted tetrazole scaffold. rug.nl Another multicomponent approach involves the reaction of aldehydes, sodium azide, and nitriles, which is an economically viable route due to the use of readily available starting materials. nih.gov For instance, the synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives has been achieved through a multicomponent reaction catalyzed by ZnO nanoparticles. nih.gov

Table 2: Overview of Multicomponent Reactions for Tetrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Isocyanide, Aldehyde/Ketone, Amine, Azide | Varies | 1,5-Disubstituted tetrazole | nih.gov |

| Amine, Carboxylic Acid Derivative, Azide Source | Microwave irradiation | 1,5-Disubstituted tetrazole | rug.nl |

| Aldehyde, Sodium Azide, Nitrile | ZnO nanoparticles | Substituted 1H-tetrazole | nih.gov |

| Cyclic Ketones, Hydrazine Hydrate, Trimethylsilyl Azide, Isocyanides | - | α-Hydrazino tetrazoles | nih.gov |

The use of thiosemicarbazide (B42300) and its derivatives as precursors represents another important pathway for the synthesis of various heterocyclic compounds, including those containing a tetrazole moiety. chemmethod.comresearchgate.net Thiosemicarbazides can be readily synthesized and subsequently cyclized to form different heterocyclic systems. scribd.com

For example, 1-(1-phenyl-1H-tetrazole-5-ylthiol)acetyl-4-aroyl-thiosemicarbazides have been synthesized and subsequently cyclized in the presence of concentrated sulfuric acid to yield 2-aroylamino-5-(1-phenyl-1H-tetrazole-5-ylthiolmethylene)-1,3,4-thiadiazoles. researchgate.net In another instance, thiosemicarbazide was reacted with 5-phenyl-1-acetyl tetrazole to synthesize 1-(1-(5-phenyl-1-1H-tetrazol-1-yl)ethylidene)thiosemicarbazone. jocpr.com

This approach highlights the versatility of thiosemicarbazide as a building block for incorporating both a tetrazole and a thio-functional group into a larger molecular framework.

Specific Synthetic Routes for 1-Aryl-1H-tetrazole-5-thiols

The synthesis of 1-aryl-1H-tetrazole-5-thiols, such as 1-(3-chlorophenyl)-1H-tetrazole-5-thiol, can be achieved through several specific methods. These routes often build upon the general principles of tetrazole ring formation but are tailored to introduce the desired aryl and thiol substituents.

A common and direct method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of aryl nitriles with an azide source, typically sodium azide. nih.govorganic-chemistry.org This reaction is often catalyzed by a Lewis or Brønsted acid. ijrar.com For example, the reaction of benzonitrile (B105546) with sodium azide and ammonium (B1175870) chloride in DMF at elevated temperatures yields 5-phenyltetrazole. jocpr.com

This approach can be adapted to produce 1-aryl-5-substituted tetrazoles. For instance, ethyl 1-aryl-1H-tetrazole-5-carboxylates have been synthesized from the reaction of (E)-ethyl 2-chloro-2-(arylimino)acetates with sodium azide in acetonitrile. nih.govsemanticscholar.org These carboxylates can then be further modified.

The synthesis of 5-aryl-thio-1H-tetrazole derivatives has been achieved through a two-step protocol where an aralkyl halide is first converted to the corresponding thiocyanate, which is then treated with sodium azide in the presence of a catalyst like sulfamic acid. ijrar.com

An alternative strategy involves the modification of a pre-existing tetrazole-5-thiol core. This approach is particularly useful for creating a library of derivatives with varied substituents. For example, 1-phenyl-1H-tetrazole-5-thiol can be synthesized by reacting phenylisothiocyanate with sodium azide in water. researchgate.net This parent compound can then undergo alkylation reactions with various electrophiles to yield a range of S-substituted derivatives. researchgate.net

Similarly, unsymmetrical bis-5,5'-tetrazolyl sulfides have been prepared by the fusion of a 1-substituted tetrazole-5-thiol sodium salt with a 1-substituted-5-halotetrazole. osi.lv The nucleophilic ring-opening of bicyclic vinyl aziridines with 1-methyl-1H-tetrazole-5-thiol has also been reported as a method for creating novel aminocyclopentitol derivatives bearing a tetrazole-thiol moiety. mdpi.com

This derivatization approach allows for the late-stage introduction of molecular diversity, which is a valuable strategy in medicinal chemistry and materials science.

Post-Synthetic Modifications and Functionalization at the Thiol Moiety

The thiol group at the 5-position of the tetrazole ring is a versatile functional handle for introducing a wide array of substituents. This allows for the fine-tuning of the molecule's physicochemical properties.

Thioalkylation Reactions

Thioalkylation is a fundamental transformation for the derivatization of this compound. This reaction involves the attachment of an alkyl group to the sulfur atom, typically proceeding via an SN2 mechanism. The tetrazole-5-thiol is first deprotonated with a suitable base to form the more nucleophilic thiolate anion, which then reacts with an alkylating agent.

While specific examples for the 3-chloro substituted phenyl ring are not extensively documented in readily available literature, the reactivity is well-established for the analogous 1-phenyl-1H-tetrazole-5-thiol. For instance, alkylation with reagents such as chloroacetone, phenacyl bromide, and chloromethyl acetate (B1210297) has been shown to produce the corresponding S-alkylated derivatives in high yields. lookchem.com This suggests that this compound would readily undergo similar transformations.

Formation of Thioether Derivatives

The formation of thioether derivatives is a direct outcome of thioalkylation reactions. These derivatives are of interest for their potential biological activities and as intermediates for further synthetic transformations. The synthesis of various thioether derivatives from tetrazole-5-thiols has been reported, showcasing the versatility of this reaction.

For example, the reaction of a tetrazole-5-thiol with different substituted benzyl (B1604629) chlorides can lead to the formation of a library of thioether compounds. In one study, various chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives were synthesized by coupling the corresponding tetrazole-5-thiol with chlorobenzyl chloride in the presence of a catalyst. researchgate.net This approach highlights a common strategy for creating diverse thioether derivatives.

A representative reaction for the formation of a thioether derivative from a related compound is the synthesis of (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. This was achieved through a nucleophilic ring-opening reaction of a bicyclic vinyl aziridine (B145994) with 1-methyl-1H-tetrazole-5-thiol, demonstrating the nucleophilic character of the thiol group. mdpi.comresearchgate.net

Metal Complexation and Ligand Synthesis

The nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group in this compound make it an excellent ligand for coordinating with metal ions. The deprotonated thiolate form is particularly effective in forming stable metal complexes.

Research on the coordination chemistry of closely related ligands, such as 1-phenyl-1H-tetrazole-5-thiol and its derivatives, has revealed a rich variety of structures and coordination modes. lookchem.comresearchgate.net For instance, new complex compounds have been synthesized through the reaction of sodium 1-(2-chlorophenyl)-1H-tetrazole-5-thiolate with cadmium chloride, indicating that the 3-chloro isomer would likely exhibit similar coordinating properties. researchgate.net These complexes can feature the tetrazole ligand acting as a monodentate, bidentate, or bridging ligand, leading to the formation of mononuclear, binuclear, or polymeric coordination compounds. researchgate.net The resulting metal-organic frameworks and coordination polymers can have interesting magnetic, luminescent, and catalytic properties. lookchem.com

Catalytic Approaches in the Synthesis of Tetrazole Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of tetrazole derivatives has benefited significantly from the development of novel catalytic systems.

Application of Biosynthesized Nanocomposite Catalysts

In recent years, biosynthesized nanocomposite catalysts have emerged as a green and efficient alternative for promoting various organic transformations, including the synthesis of tetrazoles. These catalysts are typically prepared using plant extracts or microorganisms, which act as reducing and stabilizing agents for the formation of metal nanoparticles on a support material.

Several studies have demonstrated the successful application of such catalysts in the synthesis of 5-substituted-1H-tetrazoles. For instance, a biosynthesized Pd/MnO2 nanocomposite has been utilized for the synthesis of 5-aryl-1H-tetrazoles from aryl halides. The catalyst offers high yields and can be easily prepared. The manganese dioxide support plays a crucial role in stabilizing the palladium nanoparticles, preventing their aggregation and leaching during the reaction.

| Catalyst | Support | Metal Nanoparticle | Application |

|---|---|---|---|

| Pd/MnO2 | Manganese Dioxide | Palladium | Synthesis of 5-aryl-1H-tetrazoles |

| Ag/Sodium Borosilicate | Sodium Borosilicate | Silver | Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles |

Ionic Liquid-Supported Catalysis

Ionic liquids (ILs) have gained considerable attention as environmentally friendly solvents and catalyst supports in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive for developing novel catalytic systems.

Ionic liquid-supported catalysts have been effectively employed in the synthesis of tetrazole derivatives. For example, an aluminum-based ionic liquid grafted onto biochar has been developed as a heterogeneous catalyst for the synthesis of 5-substituted-1H-tetrazoles. This catalyst system offers good selectivity and high yields, with the added benefits of being reusable and easy to separate from the reaction mixture.

| Catalyst Type | Support | Active Species | Application |

|---|---|---|---|

| Ionic Liquid-Grafted Biochar | Biochar | Aluminum-based Ionic Liquid | Synthesis of 5-substituted-1H-tetrazoles |

Spectroscopic and Advanced Structural Elucidation of 1 3 Chlorophenyl 1h Tetrazole 5 Thiol and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The analysis of ¹H and ¹³C NMR spectra provides direct evidence for the carbon-hydrogen framework of 1-(3-chlorophenyl)-1H-tetrazole-5-thiol. The substitution pattern on the phenyl ring is clearly discernible from the chemical shifts and coupling patterns of the aromatic protons.

In the ¹H NMR spectrum, the protons of the 3-chlorophenyl group are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Based on data from the analogous 1-(3-chlorophenyl)-1H-tetrazole, specific shifts can be anticipated. rsc.org The proton adjacent to the tetrazole ring and the proton between the two chloro-substituents will likely show distinct signals. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which influences the presence of a labile proton signal (S-H or N-H) that may be broad or exchange with deuterium (B1214612) in solvents like DMSO-d6.

The ¹³C NMR spectrum complements the proton data. The carbon atoms of the 3-chlorophenyl ring exhibit signals in the aromatic region (δ 115-140 ppm). The carbon atom attached to the chlorine (C-Cl) will be shifted, and its specific resonance helps confirm the substitution pattern. rsc.org The carbon atom of the tetrazole ring attached to the sulfur (C5) is expected to have a chemical shift in the range of δ 150-160 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted shifts are based on data from similar compounds. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.0 - 7.8 (multiplets) | 117 - 136 |

| Phenyl C-N | - | ~146 |

| Phenyl C-Cl | - | ~135 |

| Tetrazole C5-S | - | ~155 |

| Thiol/Thione N-H/S-H | Variable, broad (often >10 ppm) | - |

While one-dimensional NMR provides chemical shift information, two-dimensional (2D) NMR techniques are essential for definitively establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For the 3-chlorophenyl group, COSY would show cross-peaks between neighboring aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum that has a proton bound to it.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) connections between protons and carbons. For instance, it would show a correlation between the protons on the phenyl ring and the carbon atoms of the tetrazole ring, thereby confirming the link between the two ring systems.

Together, these 2D NMR experiments provide a complete and unambiguous assignment of the molecular structure of this compound in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum reveals key characteristic bands. lookchem.com The molecule can exist in two tautomeric forms: a thiol form with an S-H bond and a thione form with a C=S bond and an N-H bond. The IR spectrum often indicates that the thione form is predominant in the solid state, as evidenced by the absence of a distinct S-H stretching band (typically found around 2550-2600 cm⁻¹) and the presence of bands associated with C=S and N-H vibrations. lookchem.com

Key vibrational bands for the parent compound, 1-phenyl-1H-tetrazole-5-thiol, provide a strong reference. The absence of peaks in the 2220–2781 cm⁻¹ range for many metal complexes of this ligand indicates deprotonation of the thiol group upon coordination. lookchem.com

Table 2: Characteristic IR Absorption Bands for 1-phenyl-1H-tetrazole-5-thiol Data is representative of the general class of 1-aryl-1H-tetrazole-5-thiols.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3063 | Medium-Weak |

| N-H Stretch (Thione form) | ~3100-3000 | Medium, Broad |

| C=C and C=N Symmetric Stretch | ~1497 | Strong |

| C=C and C=N Asymmetric Stretch | ~1320 | Medium |

| C=S Stretch | 1100 - 985 | Medium-Strong |

| Aromatic C-H Bending | 760 - 650 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

For this compound (molecular formula: C₇H₅ClN₄S), the calculated molecular weight is approximately 212.66 g/mol . chemicalbook.com In the mass spectrum, the molecular ion peak ([M]⁺·) would appear at m/z 212. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed, with a second peak ([M+2]⁺·) at m/z 214, having about one-third the intensity of the m/z 212 peak.

Upon electron impact ionization, the molecular ion becomes energetically unstable and breaks down into smaller, more stable fragments. chemguide.co.uk The fragmentation pathways are influenced by the electronic effects of the substituents. nih.gov Common fragmentation patterns for tetrazole derivatives include the loss of a nitrogen molecule (N₂, 28 Da) and cleavage of the bonds connecting the substituent groups.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M]⁺· | [C₇H₅ClN₄S]⁺· | 212 |

| [M - N₂]⁺· | [C₇H₅ClN₂S]⁺· | 184 |

| [M - SH]⁺ | [C₇H₅ClN₄]⁺ | 179 |

| [Cl-C₆H₄-N]⁺· | [3-chlorophenylnitrene radical cation] | 125 |

| [Cl-C₆H₄]⁺ | [3-chlorophenyl cation] | 111 |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, analysis of its coordination complexes provides significant insight into the molecule's geometry when acting as a ligand (ptt⁻). lookchem.comresearchgate.net

In studies of metal complexes, the deprotonated 1-phenyl-1H-tetrazole-5-thiolate ligand shows distinct structural features. For example, in a related disulfide-bridged dimer, 1,1'-diphenyl-5,5'-dithiodi-tetrazole, the S-S bond distance is 2.0311(10) Å, and the C-S bond distances are in the range of 1.7489-1.7571 Å. lookchem.com These are shorter than typical C-S single bonds (1.82 Å), suggesting some double bond character. lookchem.com The analysis also reveals the relative orientation of the phenyl and tetrazole rings, with dihedral angles often between 40° and 70°, indicating a non-planar conformation. lookchem.com Such studies also illuminate intermolecular forces like π-π stacking interactions between phenyl rings, which stabilize the crystal lattice. lookchem.com

Advanced Characterization Techniques in Coordination Chemistry

This compound (often abbreviated as Hptt in literature) is a versatile ligand in coordination chemistry, capable of binding to metal ions through its sulfur and nitrogen donor atoms. lookchem.comresearchgate.net The characterization of the resulting coordination complexes requires a combination of advanced techniques.

IR Spectroscopy: As mentioned previously, IR is used to confirm the coordination of the ligand to the metal. A shift in the C=S and tetrazole ring vibrations, along with the disappearance of the N-H or S-H stretching band upon deprotonation, provides strong evidence of complex formation. lookchem.com

UV-Vis Spectroscopy: This technique is used to study the electronic properties of the complexes, particularly those involving transition metals. The d-d electronic transitions and charge-transfer bands can be analyzed to understand the electronic structure and coordination environment of the metal ion.

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions, such as Co(II), magnetic susceptibility measurements are performed as a function of temperature to investigate the magnetic properties. These studies can reveal the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers in polynuclear complexes. lookchem.com

Through these combined techniques, a comprehensive understanding of the structural and electronic properties of this compound and its corresponding metal complexes can be achieved.

Computational and Theoretical Chemistry Studies of 1 3 Chlorophenyl 1h Tetrazole 5 Thiol

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Investigation of Ligand-Target Interactions with Biological Macromolecules

A thorough review of published scientific literature reveals a notable absence of specific molecular docking studies for 1-(3-chlorophenyl)-1H-tetrazole-5-thiol. While research exists on related tetrazole derivatives, detailing their interactions with various biological targets, these findings cannot be directly extrapolated to the title compound due to structural differences. For instance, studies on other substituted 1-aryl-1H-tetrazole derivatives have explored their binding modes within enzyme active sites, often highlighting the role of the tetrazole ring in forming hydrogen bonds and the aryl group in establishing hydrophobic interactions. However, without specific docking studies on this compound, its precise interaction profile with any biological macromolecule remains uncharacterized in the current scientific literature.

Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity. This process involves identifying stable conformers and their relative energies.

Currently, there are no specific published studies detailing the conformational analysis or energy minimization of this compound. Such a study would typically involve computational methods to rotate the single bonds—specifically the bond connecting the chlorophenyl group to the tetrazole ring and the C-S bond—to identify low-energy conformations. The resulting data would be critical for understanding how the molecule might orient itself when approaching a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Predicting Interaction Profiles

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. A search of the scientific literature indicates that no QSAR models have been specifically developed for a series of compounds that includes this compound to predict its interaction profiles. While QSAR studies have been performed on other classes of tetrazole-containing compounds, the specific structural features of this compound are not represented in these models.

Utilization of Chemical Descriptors for Structural Feature Correlation

Chemical descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. In QSAR studies, these descriptors are used to correlate the structure with activity.

As no specific QSAR models for this compound have been published, there is no associated dataset of chemical descriptors used for this purpose. A hypothetical QSAR study would involve calculating a range of descriptors for this molecule, as shown in the table below, to quantify its structural features.

Table 1: Hypothetical Chemical Descriptors for QSAR Analysis

| Descriptor Type | Descriptor Example | Calculated Value |

|---|---|---|

| Topological | Molecular Weight | 212.66 g/mol |

| Wiener Index | Not Available | |

| Electronic | Dipole Moment | Not Available |

| HOMO/LUMO Energies | Not Available | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Not Available |

| Molar Refractivity | Not Available |

Note: The values for Wiener Index, Dipole Moment, HOMO/LUMO Energies, LogP, and Molar Refractivity are not available in the reviewed literature and would require specific computational studies to be determined.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely used to calculate properties such as optimized geometry, vibrational frequencies, and electronic energies.

A comprehensive literature search found no specific peer-reviewed articles detailing Density Functional Theory (DFT) calculations performed on this compound. DFT studies on analogous compounds, such as 5-(4-chlorophenyl)-1H-tetrazole, have been conducted to analyze ground state structural and electronic properties. Those studies typically report optimized bond lengths, bond angles, Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), and Molecular Electrostatic Potential (MEP) maps to predict reactive sites. However, the presence and position of the thiol group and the different chlorine substitution pattern in this compound would significantly alter these calculated properties. Therefore, without a dedicated DFT study, the electronic and structural parameters for the title compound remain undetermined.

Table 2: Key Parameters from a Hypothetical DFT Study

| Parameter | Description | Anticipated Information |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides precise bond lengths and angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Calculated infrared (IR) and Raman spectra. | Helps in the interpretation of experimental spectroscopic data. |

Note: The information in this table is illustrative of what a DFT study would provide; no such data has been published for this compound.

Based on a thorough review of the available scientific literature, there is a clear lack of specific computational and theoretical research focused on this compound. While methodologies such as molecular docking, QSAR, and DFT are extensively applied to similar heterocyclic compounds, dedicated studies to elucidate the molecular, electronic, and interactive properties of this particular molecule have not been published. This represents a significant gap in the literature and highlights an opportunity for future research to characterize this compound and explore its potential applications.

No Specific Computational Studies Found for this compound

Therefore, the detailed analysis for the requested sections—Computational and Theoretical Chemistry Studies and In Silico Prediction of Molecular Behavior—cannot be provided at this time due to the absence of specific scientific literature on this compound.

To fulfill the user's request for an article structured around the provided outline, it would require dedicated computational research to be performed on this molecule. Such research would typically involve:

Electronic Structure and Reactivity Predictions: Utilizing quantum mechanical methods like DFT to calculate molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors to understand its chemical behavior.

Spectroscopic Parameter Calculations: Theoretical calculations of IR, NMR, and UV-Vis spectra to complement and validate experimental findings.

In Silico Prediction of Molecular Behavior: Employing computational models to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicological profiles.

Without such foundational research, any attempt to generate the requested content would be speculative and not based on scientifically validated data.

Coordination Chemistry and Metal Complexation Research of 1 3 Chlorophenyl 1h Tetrazole 5 Thiol Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Hptt is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent system. The resulting complexes are characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, elemental analysis, and powder X-ray diffraction (PXRD). Infrared spectroscopy is particularly useful for determining the coordination mode, as the disappearance of the S-H stretching vibration band (typically found between 2220–2781 cm⁻¹) upon complexation indicates the deprotonation of the thiol group. lookchem.com

Research has demonstrated the successful synthesis and characterization of Hptt complexes with a variety of transition metals.

Copper(I): The reaction of Hptt with CuBr under solvothermal conditions yields a two-dimensional coordination polymer with the formula [Cu(C₇H₅N₄S)]n. nih.gov In this structure, each Cu(I) center is coordinated by two nitrogen and two sulfur atoms from four distinct ptt⁻ ligands. nih.gov Another study on a related derivative, 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole, showed that it forms centrosymmetric dimers with Cu(I), highlighting the metal's affinity for both nitrogen and sulfur donors. scispace.comlnu.edu.ua

Cadmium(II): Cadmium(II) has been shown to form both dinuclear and polymeric complexes with ptt⁻. For instance, the complex [Cd₂I₂(bipy)₂(ptt)₂] features a dinuclear structure where two cadmium centers are bridged by two ptt⁻ anions. lookchem.comresearchgate.net Additionally, a one-dimensional (1D) polymeric chain, [Cd(ptt)₂]n, has been synthesized, demonstrating a different structural outcome based on the reaction conditions. lookchem.comresearchgate.net

Cobalt(II): Similar to cadmium, cobalt(II) forms diverse structures. A notable example is the dinuclear complex {[Co₂(OH)₂(bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}, where two cobalt centers are bridged by two Hptt ligands and two hydroxide (B78521) ions. lookchem.comresearchgate.net A 1D looped-chain polymer, [Co(ptt)₂]n, which is isostructural to the cadmium analogue, has also been reported. lookchem.comresearchgate.net

Mercury(II): The reaction of Hptt with mercury(II) acetate (B1210297) produces the complex [Hg(ptt)₂]. rdd.edu.iq In this and its subsequent phosphine (B1218219) adducts, the ptt⁻ ligand coordinates to the Hg(II) ion as a monodentate ligand exclusively through the deprotonated sulfur atom, resulting in a tetrahedral geometry around the metal center. rdd.edu.iq

The versatility of Hptt as a ligand stems from the availability of its sulfur and nitrogen atoms for metal coordination. rdd.edu.iq The specific atoms involved in binding depend on the metal ion's nature (hard/soft acid-base properties), the presence of co-ligands, and the reaction conditions.

The soft sulfur atom is a primary coordination site, particularly for soft metal ions like Hg(II) and Pt(II), often leading to monodentate (κ¹-S) coordination. rdd.edu.iqsjpas.com However, the nitrogen atoms of the tetrazole ring are also effective donors, allowing the ligand to engage in more complex binding modes. In many complexes involving Cu(I), Co(II), and Cd(II), both sulfur and nitrogen atoms participate in coordination, enabling the ligand to act as a bridge between multiple metal centers. lookchem.comnih.gov This dual-donor capability is fundamental to the formation of the diverse, higher-dimensional structures observed in its coordination chemistry.

Structural Diversity of Metal-Tetrazole-Thiol Complexes

The ability of the ptt⁻ ligand to adopt various coordination modes is a key factor driving the structural diversity of its metal complexes.

Monodentate: In its simplest coordination mode, the ptt⁻ ligand binds to a single metal center through its sulfur atom (κ¹-S). This is commonly observed in mercury(II) and platinum(II) complexes, such as [Hg(ptt)₂(diphos)] and [Pt(ptz)₂dppe]. rdd.edu.iqsjpas.com

Bidentate: The ligand can chelate a metal center using its sulfur atom and a nearby nitrogen atom. While less common than bridging, this mode contributes to stable five-membered ring formation.

Bridging: The most structurally significant mode is bridging, where the ligand links two or more metal centers. Several bridging modes have been identified through X-ray crystallography:

μ₂-κN, κS: The ligand bridges two metal centers using a nitrogen atom and the sulfur atom. This mode is seen in the dinuclear cobalt complex {[Co₂(OH)₂(bipy)₂(Hptt)₂]²⁺}. researchgate.net

μ₂-κS, κS: Two ptt⁻ ligands bridge two metal centers, each using only its sulfur atom. This is observed in the dinuclear cadmium complex [Cd₂I₂(bipy)₂(ptt)₂]. researchgate.net

μ₄-κN,κN,κS,κS: In the 2D copper(I) polymer [Cu(ptt)]n, each ptt⁻ ligand acts as a four-connecting node, linking four different Cu(I) ions through two nitrogen and two sulfur atoms. nih.gov

The bridging capabilities of the ptt⁻ ligand facilitate the construction of sophisticated supramolecular architectures, including dinuclear species and coordination polymers.

Dinuclear Architectures: Several binuclear or dinuclear complexes have been characterized. In these structures, two metal centers are held in close proximity by bridging ptt⁻ ligands and sometimes co-ligands like hydroxides or iodides. researchgate.net The precise architecture and the distance between the metal centers are dictated by the specific bridging mode of the ptt⁻ anions. researchgate.net

| Complex Formula | Metal Ion | Architecture | Key Structural Feature |

| {[Co₂(OH)₂(bipy)₂(Hptt)₂]²⁺} | Co(II) | Dinuclear | Two Co centers bridged by two Hptt ligands and two OH⁻ ions |

| [Cd₂I₂(bipy)₂(ptt)₂] | Cd(II) | Dinuclear | Two Cd centers bridged by two ptt⁻ anions via μ₂-κS, κS mode |

| [Cu₂(atcpt)₂(H₂O)₂]²⁺ | Cu(I) | Dinuclear | Centrosymmetric dimer with one {Cu₂N₄} six-membered ring |

Data sourced from references lnu.edu.uaresearchgate.net.

Polymeric Architectures: When ptt⁻ systematically links multiple metal centers, extended one-, two-, or three-dimensional networks can be formed.

1D Polymers: The complexes [Co(ptt)₂]n and [Cd(ptt)₂]n are isostructural, featuring 1D looped chains where metal ions are bridged by ptt⁻ ligands. researchgate.net These chains contain 8-membered [M₂S₂C₂N₂] rings. researchgate.net

2D Polymers: The complex [Cu(ptt)]n forms a 2D layered structure. nih.gov Each ptt⁻ ligand bridges four Cu(I) ions, creating robust sheets that stack upon one another. nih.gov

| Complex Formula | Metal Ion | Architecture | Key Structural Feature |

| [Co(ptt)₂]n | Co(II) | 1D Polymer | Looped chain containing 8-membered [Co₂S₂C₂N₂] rings |

| [Cd(ptt)₂]n | Cd(II) | 1D Polymer | Looped chain containing 8-membered [Cd₂S₂C₂N₂] rings |

| [Cu(ptt)]n | Cu(I) | 2D Polymer | 2D layers formed by μ₄-bridging ptt⁻ ligands |

Data sourced from references nih.govresearchgate.net.

Applications of Tetrazole-Thiol Metal Complexes in Catalysis

While the primary focus of research on 1-phenyl-1H-tetrazole-5-thiol complexes has been on their structural chemistry, studies have indicated their potential in catalysis. The presence of redox-active metal centers coordinated to sulfur-containing ligands suggests applicability in various chemical transformations.

Research on 1-(3-chlorophenyl)-1H-tetrazole-5-thiol in Catalysis Remains Undocumented

Despite the growing interest in tetrazole derivatives within coordination chemistry and catalysis, a thorough review of available scientific literature reveals a significant gap in research specifically concerning the catalytic applications of this compound and its derivatives.

While extensive research has been conducted on the synthesis and coordination chemistry of various tetrazole-5-thiol compounds, specific studies detailing the development of heterogeneous catalytic systems based on this compound are not present in the reviewed literature. Similarly, investigations into the scope and efficiency of this particular compound or its metal complexes in promoting organic transformations appear to be an unexplored area of research.

The scientific community has shown considerable interest in tetrazole compounds for their versatile applications, including their role as ligands in the formation of metal complexes with interesting structural and functional properties. The broader class of 1-substituted-1H-tetrazole-5-thiols has been explored in the context of creating coordination polymers and discrete molecular complexes. These studies often focus on the synthesis, crystal structure, and physical properties like magnetism and fluorescence of the resulting materials.

However, the translation of these fundamental studies into practical catalytic applications for the 3-chlorophenyl substituted variant is not documented. The specific influence of the chloro-substituent at the meta-position of the phenyl ring on the potential catalytic activity of derived metal complexes has not been systematically investigated or reported.

Consequently, there is no available data to populate a detailed discussion on the development of heterogeneous catalysts from this compound, nor are there findings on its efficacy in various organic reactions. This indicates a clear opportunity for future research to explore the potential of this compound and its derivatives in the field of catalysis. Until such studies are undertaken and published, a comprehensive and scientifically accurate article on this specific topic cannot be compiled.

Mechanistic Investigations of in Vitro Biological Interactions and Molecular Targets

Antimicrobial Interaction Research (in vitro)

The antimicrobial properties of tetrazole derivatives, including those structurally related to 1-(3-chlorophenyl)-1H-tetrazole-5-thiol, have been a subject of considerable research. These investigations aim to elucidate the mechanisms through which these compounds inhibit the growth of pathogenic bacteria and fungi.

While direct mechanistic studies on this compound are not extensively detailed in publicly available literature, research on analogous compounds provides a strong basis for understanding its potential modes of action. For instance, derivatives of the parent compound, 1-phenyl-1H-tetrazole-5-thiol, have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, respectively researchgate.net.

The antibacterial effects of many tetrazole-containing compounds are attributed to their ability to interfere with essential cellular processes. A prominent mechanism for tetrazole-based antibiotics, such as ceftezole (B193878) and cefamandole, is the inhibition of bacterial cell wall synthesis nih.gov. This occurs through the targeting of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. By inhibiting these enzymes, the structural integrity of the bacterial cell wall is compromised, leading to cell lysis and death.

Furthermore, molecular docking studies on other novel tetrazole derivatives have suggested that they may act as inhibitors of DNA gyrase and topoisomerase IV nih.govisfcppharmaspire.com. These enzymes are vital for bacterial DNA replication, transcription, and repair. Inhibition of these topoisomerases leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death. The potential for this compound to act via these mechanisms is an active area of investigation.

| Potential Bacterial Target | Proposed Mechanism of Action | Supporting Evidence |

|---|---|---|

| Penicillin-Binding Proteins (PBPs) | Inhibition of peptidoglycan synthesis, leading to cell wall disruption. | Activity of related tetrazole-containing beta-lactam antibiotics. nih.gov |

| DNA Gyrase/Topoisomerase IV | Inhibition of DNA replication and repair, leading to DNA damage. | Molecular docking studies on other novel tetrazole derivatives. nih.govisfcppharmaspire.com |

The antifungal activity of substituted 1-phenyl-5-mercaptotetrazoles has been evaluated against a range of fungal species, including various Candida species and Saccharomyces cerevisiae nih.gov. Research has indicated that the nature of the substituent on the phenyl ring can influence the antifungal potency, with halogenated derivatives showing varied effects nih.gov. Specifically, for halogenated compounds, the antifungal effect was observed to decrease in the order of bromo > chloro > fluoro derivatives nih.gov.

A primary molecular target for many azole-based antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047) healthinformaticsjournal.comajgreenchem.com. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. Molecular docking studies with various tetrazole derivatives have shown favorable interactions with the active site of CYP51, suggesting this as a probable mechanism of action nih.govhealthinformaticsjournal.comajgreenchem.com. The tetrazole nitrogen atoms are proposed to coordinate with the heme iron atom in the enzyme's active site, a characteristic interaction for azole antifungals.

Another potential target is N-myristoyltransferase, an enzyme involved in the myristoylation of proteins, which is crucial for their function and localization within the fungal cell.

| Potential Fungal Target | Proposed Mechanism of Action | Supporting Evidence |

|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis, leading to cell membrane disruption. | Molecular docking studies of various tetrazole derivatives. nih.govhealthinformaticsjournal.comajgreenchem.com |

| N-myristoyltransferase | Inhibition of protein myristoylation, affecting protein function and localization. | Inferred from studies on related heterocyclic compounds. |

Modulation of Molecular Targets and Pathways

The biological effects of this compound are a direct consequence of its interaction with specific molecular targets, leading to the modulation of cellular pathways. As discussed, in the context of antimicrobial activity, key molecular targets include enzymes essential for cell wall synthesis and DNA replication in bacteria, and ergosterol biosynthesis in fungi nih.govnih.govisfcppharmaspire.comhealthinformaticsjournal.comajgreenchem.com.

The thiol group (-SH) at the 5-position of the tetrazole ring is a critical feature, as thiol-dependent enzymes are prevalent in various biological systems and are involved in a multitude of cellular processes nih.gov. The ability of the thiol group to interact with metalloenzymes or form disulfide bonds suggests a broader range of potential molecular targets beyond those already identified in antimicrobial studies.

Bioisosterism and its Implications for Biological Engagement

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to enhance a desired biological activity, is central to the design of this compound and its analogs nih.gov. The tetrazole ring is a well-established bioisostere of the carboxylic acid group ekb.eg. This substitution is often advantageous in drug design as the tetrazole ring can offer improved metabolic stability and enhanced lipophilicity, which can lead to better absorption and distribution in the body ekb.eg.

The tetrazole moiety's acidic proton is comparable to that of a carboxylic acid, allowing it to participate in similar ionic and hydrogen bonding interactions with biological receptors nih.gov. For instance, in angiotensin II receptor antagonists, the tetrazole group has been shown to bind to the same subsite as a carboxylate group, albeit through different mechanisms, leading to enhanced potency nih.gov. This principle of bioisosteric replacement has been successfully applied in the development of various therapeutic agents, including antibacterials nih.gov. The substitution of a triazole ring with a tetrazole ring in certain anticancer compounds has also been shown to significantly enhance their cytotoxic activity, highlighting the profound impact of this bioisosteric switch researchgate.net. The biological activity of this compound is therefore intrinsically linked to the ability of its tetrazole ring to mimic the interactions of a carboxylic acid with its biological targets, while the thiol group provides an additional site for interaction.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Influence of Substituents on Tetrazole-Thiol Core Activity

The biological activity of the 1-phenyl-1H-tetrazole-5-thiol scaffold is highly sensitive to the nature and position of substituents on both the phenyl ring and the thiol group. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.

Effect of Halogenation and Phenyl Ring Substitution Patterns (ortho, meta, para)

Substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions. chemistrysteps.com While the initial synthesis focuses on a pre-defined substitution, understanding these directing effects is key for designing synthetic routes for analogues. Activating groups generally direct to the ortho and para positions, while deactivating groups direct to the meta position. chemistrysteps.comyoutube.com

The position of the chloro substituent affects the molecule's interaction with target proteins. A meta-substitution, as in the parent compound, places the halogen in a position that may influence a different region of a binding pocket compared to an ortho or para substituent. The para position often allows for deeper penetration into a hydrophobic pocket, while the ortho position can induce a specific torsional angle between the phenyl and tetrazole rings, which may be critical for optimal binding. nih.gov Studies on related compounds have shown that introducing a bromo substituent at the para position of the phenyl ring is a viable synthetic strategy for creating new derivatives. acgpubs.org

Table 1: Predicted Influence of Phenyl Ring Halogenation Patterns on Molecular Properties

| Substitution Pattern | Primary Electronic Effect | Potential Steric Impact | Predicted Effect on Binding Interaction |

|---|---|---|---|

| ortho-Chloro | Inductive withdrawal, potential for intramolecular interactions | High steric hindrance, may force a non-planar conformation between rings | Can orient the molecule in a specific conformation required for binding or cause steric clashes. |

| meta-Chloro | Primarily inductive electron withdrawal | Moderate steric influence | Alters the electronic landscape of the ring, potentially influencing π-π or electrostatic interactions. |

Impact of Alkyl and Other Substituents on the Thiol Group

The thiol group of the tetrazole core is a key site for modification, existing in tautomeric equilibrium with the thione form. researchgate.net Alkylation or substitution at this position eliminates the acidic proton and can dramatically alter the compound's solubility, polarity, and ability to act as a hydrogen bond donor.

Research has demonstrated the synthesis of various derivatives through the S-alkylation of the 1-phenyl-1H-tetrazole-5-thiol core. acgpubs.orgresearchgate.net For example, reactions with chloroacetone, phenacyl bromide, and chloromethyl acetate (B1210297) yield derivatives with keto or ester functionalities appended to the sulfur atom. researchgate.net These modifications can introduce new interaction points, such as hydrogen bond acceptors (ketone/ester carbonyls), or introduce larger, more complex side chains designed to interact with specific regions of a target protein. acgpubs.org The introduction of such groups can modulate the compound's pharmacokinetic profile by masking the polar thiol group.

Table 2: Examples of Substituents Added to the Thiol Group and Their Potential Impact

| Substituent Group | Resulting Functional Group | Potential Change in Properties | Reference |

|---|---|---|---|

| Methyl | Thioether | Increased lipophilicity; loss of H-bond donor capability. | mdpi.com, researchgate.net |

| Acetone | Thioketone | Introduction of a hydrogen bond acceptor (carbonyl). | researchgate.net |

| Phenacyl | Aromatic thioketone | Increased size and potential for π-π stacking interactions. | researchgate.net |

| Ethyl Acetate | Thioester | Introduction of a hydrogen bond acceptor and potential for hydrolysis. | researchgate.net |

Comparative Analysis with Other Heterocyclic Bioisosteres

The tetrazole ring is a prominent "privileged scaffold" in medicinal chemistry, largely due to its role as a bioisostere for other common functional groups. nih.gov This bioisosteric replacement can lead to improved metabolic stability, lipophilicity, and potency. nih.govresearchgate.net

Tetrazole as a Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole ring is one of the most widely recognized non-classical bioisosteres of a carboxylic acid. drughunter.comnih.gov This is because the tetrazole proton has a pKa value (around 4.5–4.9) very similar to that of a carboxylic acid (pKa ~4.2–4.5), meaning it exists in its anionic, deprotonated form at physiological pH. drughunter.commdpi.com However, the tetrazole ring is significantly more lipophilic and metabolically stable than a carboxylic acid. drughunter.comresearchgate.net The delocalized negative charge of the resulting tetrazolate anion is comparable to that of a carboxylate, allowing it to engage in similar ionic or hydrogen bonding interactions with biological targets. researchgate.net This replacement has been a successful strategy in numerous marketed drugs. drughunter.com

Table 3: Comparison of Tetrazole and Carboxylic Acid Properties

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN₄H) | Key Advantage of Tetrazole |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Comparable acidity allows for similar ionic interactions. drughunter.com |

| Lipophilicity | Lower | Higher | Can improve membrane permeability and oral absorption. drughunter.comresearchgate.net |

| Metabolic Stability | Susceptible to reduction and conjugation (e.g., glucuronidation) | Generally more resistant to metabolic degradation. researchgate.netresearchgate.net | Enhances in vivo half-life. |

Tetrazole as an Amide Bond Surrogate

The tetrazole ring can also function as a bioisosteric replacement for a cis-amide bond. nih.govresearchgate.net This is due to the geometric and electronic similarities between the two groups. The tetrazole ring can mimic the planarity and the hydrogen bonding capabilities of the amide group. This substitution can be particularly advantageous as it replaces a metabolically labile peptide bond with a robust heterocyclic ring, significantly improving the resulting molecule's resistance to enzymatic degradation by proteases. researchgate.net

Elucidation of Key Pharmacophoric Features for Targeted Interactions

The pharmacophore of 1-(3-chlorophenyl)-1H-tetrazole-5-thiol derivatives can be defined by several key features that are essential for molecular recognition and biological activity.

Aromatic/Hydrophobic Region: The 3-chlorophenyl ring provides a critical hydrophobic region for engaging with non-polar cavities in a binding site. The chlorine atom can further enhance these interactions or form specific halogen bonds. The ring system can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrogen Bond Acceptors: The tetrazole ring itself is a key pharmacophoric element, presenting multiple nitrogen atoms (specifically the N2 and N4 positions have been noted) that can act as hydrogen bond acceptors. nih.gov This allows for specific and directional interactions with hydrogen bond donors (e.g., backbone N-H or side chains of asparagine, glutamine, lysine) in a protein. nih.gov

Acidic/H-Bond Donor/Metal-Binding Group: The 5-thiol group is a versatile feature. In its protonated state, it can act as a hydrogen bond donor. Upon deprotonation to the thiolate anion, it can form strong ionic bonds or coordinate with metal ions (e.g., zinc in metalloenzymes). researchgate.netlookchem.com When the thiol is alkylated, this feature is modified to a thioether, which is generally a weak hydrogen bond acceptor but primarily contributes to hydrophobic interactions.

By understanding these pharmacophoric features and the effects of specific substitutions, a rational design approach can be employed to systematically modify the this compound scaffold to enhance its affinity, selectivity, and pharmacokinetic properties for a given biological target.

Computational Approaches in SAR Analysis

While specific computational structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available research, the broader class of 1-aryl-tetrazole derivatives has been the subject of significant computational analysis. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in understanding the structural requirements for their biological activities and in guiding the rational design of new, more potent analogs. These computational approaches provide profound insights into the interactions between the tetrazole-based ligands and their biological targets at a molecular level.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR studies, particularly Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of tetrazole derivatives to correlate their three-dimensional properties with their biological activities. A notable example is the development of CoMSIA models for a series of 5-(biphenyl-2-yl)-1H-tetrazole derivatives as antagonists for the angiotensin II receptor type 1 (AT1). nih.gov In such studies, a set of molecules with known activities is structurally aligned, and various molecular fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated around them.

The goal is to generate a statistically robust model that can predict the activity of new compounds. For the AT1 antagonists, a highly predictive 3D-QSAR model was developed using Fimasartan, a potent member of the series, as the template for molecular alignment. nih.gov The statistical quality of the resulting model underscores its predictive power for both the training set of compounds and an external test set, making it a valuable tool for designing novel derivatives. nih.gov

The output of a CoMSIA study includes contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. These maps guide medicinal chemists in making targeted structural changes. For instance, a green contour in a steric map indicates a region where bulky substituents are favored, while a red contour in an electrostatic map might indicate where an electronegative group would be beneficial for activity.

Interactive Data Table: Statistical Validation of a CoMSIA Model for AT1 Antagonists nih.gov

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.846 | Indicates the internal predictive ability of the model. A value > 0.5 is considered good. |

| r² (Non-cross-validated r²) | 0.975 | Represents the correlation between predicted and actual activities for the training set. A value closer to 1.0 indicates a better fit. |

| r²_pred (External validation r²) | 0.980 | Indicates the predictive power of the model for an external test set of compounds. |

Molecular Docking

Molecular docking is another powerful computational tool used to predict the preferred orientation of a ligand when bound to a target receptor and to estimate the strength of the interaction. This method has been applied to various 1-aryl-tetrazole derivatives to elucidate their mechanism of action. For example, a series of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were designed as microtubule destabilizers, and molecular docking was used to study their interaction with tubulin at the colchicine-binding site. nih.govtandfonline.com

Docking simulations for the most active compound in that series revealed key molecular interactions within the binding pocket. nih.gov The analysis showed that the tetrazole ring, acting as a bioisostere, could form crucial hydrogen bonds with amino acid residues. Specifically, the nitrogen atoms of the tetrazole ring were found to interact with the residues Asnβ258 and Lysβ352. nih.gov These interactions help to anchor the ligand in the binding site and are considered critical for its tubulin polymerization inhibitory activity. Such detailed interaction patterns provide a structural basis for the observed SAR and offer a clear path for optimizing the ligand's affinity and efficacy.

Interactive Data Table: Key Molecular Interactions from Docking Studies of a Tetrazole-based Tubulin Inhibitor nih.gov

| Ligand Moiety | Receptor Residue | Interaction Type |

|---|---|---|

| 1H-Tetrazole (Nitrogen 2) | Asnβ258 | Hydrogen Bond |

| 1H-Tetrazole (Nitrogen 4) | Lysβ352 | Hydrogen Bond |

These computational techniques, 3D-QSAR and molecular docking, are complementary approaches that provide a comprehensive understanding of the SAR for 1-aryl-tetrazole compounds. While QSAR models offer statistical correlations and predictive capabilities for new molecules, docking studies provide a visual and energetic understanding of the specific interactions driving biological activity. Together, they are essential components in the modern drug discovery process for the rational design and optimization of tetrazole-based therapeutic agents.

Future Research Directions and Translational Potential in Chemical Research

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

While established methods for synthesizing 5-substituted-1H-tetrazoles exist, future research should focus on developing more efficient, sustainable, and diverse synthetic pathways. The reaction of nitriles with sodium azide (B81097) is a common route, and investigations into novel catalytic systems could enhance this process. scielo.brorganic-chemistry.org For instance, the use of environmentally friendly catalysts and aqueous reaction media could offer greener alternatives to traditional organic solvents. scielo.br

Future synthetic explorations could include:

Catalyst Development: Investigating the use of different metal catalysts, such as copper or zinc salts, to improve reaction times and yields for the synthesis of 1-(3-chlorophenyl)-1H-tetrazole-5-thiol and its analogs. scielo.br

Microwave-Assisted Synthesis: Employing microwave-accelerated methods to potentially reduce reaction times for the formation of the tetrazole ring from inactive nitriles. organic-chemistry.org

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety (especially when using azides), and allow for easier scalability.

Post-Synthetic Modification: Expanding the chemical diversity by focusing on reactions of the thiol group. Alkylation, oxidation, and addition reactions can be used to introduce a wide array of functional groups, leading to libraries of novel derivatives with tailored properties. researchgate.net For example, S-alkylation with functionalized alkyl halides can introduce new chelating sites or biologically active moieties.

Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates

Standard spectroscopic techniques like NMR and IR have been effectively used to characterize the ground-state structures of tetrazole-thiol derivatives and their metal complexes. researchgate.netsjpas.com However, a deeper understanding of their potential in photochemistry and materials science requires advanced spectroscopic methods to probe transient species.

Future research in this area should involve:

Time-Resolved Spectroscopy: Utilizing techniques such as transient absorption and time-resolved emission spectroscopy to study the properties of electronically excited states. lsu.edu This is particularly relevant for metal complexes of this compound, as related compounds have shown fluorescent properties. lookchem.comresearchgate.net Understanding the lifetimes and decay pathways of these excited states is crucial for developing applications in sensing, imaging, or photocatalysis.

In Situ Spectroscopy: Applying techniques like in situ FTIR or Raman spectroscopy to monitor reactions in real-time. This could provide valuable mechanistic insights into the formation of the tetrazole ring or the coordination of the ligand to metal centers, allowing for the identification of reaction intermediates.

Circular Dichroism (CD) Spectroscopy: For chiral derivatives or complexes, induced CD spectroscopy could be used to probe the structural orientation of molecules in different states and their interactions within organized media. lsu.edu

Computational Refinement of Molecular Interactions and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to study the stability and electronic properties of metal complexes involving 1-phenyl-1H-tetrazole-5-thiol ligands. sjpas.comsjpas.com Future computational work can build upon these foundations to create more accurate and predictive models.

Key areas for computational refinement include:

Higher-Level Theory: Employing more advanced computational methods and larger basis sets to refine calculations of molecular geometries, bond energies, and spectroscopic properties.

Solvent Effects: Incorporating explicit solvent models in simulations to more accurately represent the behavior of this compound and its derivatives in solution, which is critical for predicting reaction outcomes and biological interactions.

Molecular Dynamics (MD) Simulations: Performing MD simulations to explore the conformational landscape of the molecule and its complexes, providing insights into its flexibility and non-covalent interactions, such as hydrogen bonding and π-π stacking.

Predictive Docking: Using molecular docking to predict the binding modes and affinities of derivatives with specific biological targets, guiding the design of new therapeutic agents. nih.govresearchgate.net This can help elucidate potential mechanisms of action at a molecular level before synthesis and in vitro testing.

Table 1: Quantum Chemical Parameters for Related Pt(II) Complexes from DFT Studies. sjpas.com

| Parameter | [Pt(mtz)₂dppe] | [Pt(ptz)₂dppe] |

| Total Energy (a.u.) | -1191.13 | -1579.54 |

| HOMO (eV) | -5.57 | -5.73 |

| LUMO (eV) | -1.54 | -1.61 |

| Energy Gap (eV) | 4.03 | 4.12 |

| Dipole Moment (Debye) | 11.23 | 9.87 |

This table presents data for related complexes to illustrate the type of computational analysis that can be expanded for this compound.

Investigation of Materials Science Applications (e.g., as building blocks)

The tetrazole moiety is an excellent building block for constructing coordination polymers and metal-organic frameworks (MOFs) due to its multiple nitrogen donor atoms, which can adopt various coordination modes. rsc.orgnih.gov The thiol group adds another coordination site, enhancing its versatility.

Future research into materials science applications should focus on:

MOF Synthesis: Using this compound as an organic linker to synthesize novel MOFs. The presence of the chloro-substituent could facilitate halogen bonding, leading to unique network topologies and potentially enhancing properties like gas sorption and separation. lifechemicals.com

Coordination Polymers: Exploring the self-assembly of this ligand with various metal ions to create one-, two-, or three-dimensional coordination polymers. lookchem.com The properties of these materials, such as magnetism, luminescence, and catalysis, could be tuned by varying the metal center and synthesis conditions. lookchem.com

Functional Polymers: Incorporating the tetrazole-thiol moiety into polymer backbones or as pendant groups. lifechemicals.com Such nitrogen-rich polymers are prospective materials for applications ranging from energy storage to biomaterials.

Further Investigation into Ligand Design for Specialized Coordination Chemistry

The ability of 1-phenyl-1H-tetrazole-5-thiol and its anion to coordinate with metal ions through its sulfur or nitrogen atoms in monodentate or bridging fashions is well-documented. sjpas.comlookchem.comresearchgate.net This versatility makes it a prime candidate for the design of specialized ligands for various applications in coordination chemistry.

Future directions in ligand design include:

Multidentate Ligands: Introducing additional donor groups onto the 3-chlorophenyl ring to create multidentate chelating ligands. This could enforce specific coordination geometries around a metal center, enhancing the stability and catalytic activity of the resulting complexes.

Functional Ligands: Designing ligands where the this compound unit is appended to a responsive moiety, such as a fluorophore or a redox-active group. nih.gov This could lead to the development of novel chemical sensors or molecular switches.

Systematic Coordination Studies: Conducting comprehensive studies on the coordination of this compound with a wide range of transition metals, lanthanides, and actinides. Elucidating the factors that control the resulting structures, such as pH, solvent, and counter-ion, will be essential for targeted material design. nih.gov

Table 2: Observed Coordination Modes of 1-Phenyl-1H-tetrazole-5-thiol (Hptt) in Metal Complexes. lookchem.comresearchgate.net

| Complex Structure | Ligand Form | Coordination Mode | Metal Center(s) |

| Dinuclear Co(II) Complex | Hptt | µ₂-κN, κS bridging | Co(II) |

| Dinuclear Cd(II) Complex | ptt⁻ | µ₂-κS, κS bridging | Cd(II) |

| 1D Chain Co(II) Polymer | ptt⁻ | Bridging via S and N atoms | Co(II) |

| Pt(II) Complex | ptt⁻ | Monodentate through sulfur | Pt(II) |

Elucidation of Broader Biological Interaction Mechanisms at the Molecular Level (in vitro)

Tetrazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net They are often considered bioisosteres of carboxylic acids, a feature that makes them attractive in medicinal chemistry. lifechemicals.com Research has shown that metal complexes of similar tetrazole-thiols exhibit inhibitory activity against cancer cell lines in vitro. sjpas.comsjpas.com

Future investigations should aim to:

Broad-Spectrum Screening: Conduct comprehensive in vitro screening of this compound and its derivatives against a wide panel of cancer cell lines, bacteria, and fungi to identify promising lead compounds.

Mechanism of Action Studies: For active compounds, perform detailed mechanistic studies to identify their molecular targets. This could involve enzyme inhibition assays, gene expression analysis, and proteomics.

Biophysical Interaction Studies: Utilize techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantitatively measure the binding affinity and kinetics of the compounds with their purified biological targets (e.g., proteins or enzymes).

Molecular Docking and Simulation: Combine experimental results with molecular modeling to build and validate models of the compound-target interactions, providing a structural basis for the observed biological activity and guiding future lead optimization. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.